molecular formula C12H18N2O4 B7576268 2-[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid

2-[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid

Cat. No. B7576268
M. Wt: 254.28 g/mol
InChI Key: DWVDTEFTWBQBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid, also known as EMAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. EMAA is a derivative of the naturally occurring amino acid, glycine, and has been found to possess several unique properties that make it a promising candidate for drug development.

Mechanism of Action

2-[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid works by inhibiting the activity of enzymes involved in the inflammatory response and cancer cell growth. It also modulates the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. This compound can also induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth. Additionally, this compound has been found to modulate the activity of neurotransmitters such as glutamate and GABA, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for research purposes. This compound also has a well-defined chemical structure, which makes it easy to study its properties and mechanisms of action. However, one limitation of this compound is that it may have potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid. One potential application is in the development of new anti-inflammatory drugs. This compound has been found to have potent anti-inflammatory effects, and further research may lead to the development of new drugs that target the inflammatory response. Additionally, this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's. Further research is needed to explore these potential applications and to better understand the mechanisms of action of this compound.

Synthesis Methods

2-[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid can be synthesized through a multi-step process starting with the reaction of ethyl acetoacetate with methylamine to form 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid. This intermediate is then reacted with propylamine and protected with a carbonyl group to form the final product, this compound.

Scientific Research Applications

2-[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells. This compound has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-4-6-14(7-10(15)16)12(17)11-8(3)18-13-9(11)5-2/h4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVDTEFTWBQBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)C1=C(ON=C1CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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